N-(2-Methyl-1-(1H-pyrazol-4-yl)propyl)pyridin-2-amine
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Overview
Description
N-(2-Methyl-1-(1H-pyrazol-4-yl)propyl)pyridin-2-amine is a heterocyclic compound that features both pyrazole and pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Methyl-1-(1H-pyrazol-4-yl)propyl)pyridin-2-amine typically involves the reaction of 2-bromo-1-(1H-pyrazol-4-yl)propane with 2-aminopyridine under basic conditions. The reaction is usually carried out in a polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The base used can be potassium carbonate (K2CO3) or sodium hydride (NaH).
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors could enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography would be employed to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-Methyl-1-(1H-pyrazol-4-yl)propyl)pyridin-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at the 2-position.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in polar solvents like DMF or DMSO.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrazole and pyridine rings.
Reduction: Reduced forms of the compound, potentially leading to the formation of amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-Methyl-1-(1H-pyrazol-4-yl)propyl)pyridin-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The exact mechanism of action for N-(2-Methyl-1-(1H-pyrazol-4-yl)propyl)pyridin-2-amine depends on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The compound’s structure allows it to form hydrogen bonds and π-π interactions, which can influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-5-(1H-pyrazol-4-yl)pyridine: Shares the pyrazole and pyridine rings but differs in the substitution pattern.
N-(3-Methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine: Contains similar heterocyclic rings but with additional functional groups.
Uniqueness
N-(2-Methyl-1-(1H-pyrazol-4-yl)propyl)pyridin-2-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both pyrazole and pyridine rings allows for diverse interactions with various molecular targets, making it a versatile compound for research and development.
Properties
Molecular Formula |
C12H16N4 |
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Molecular Weight |
216.28 g/mol |
IUPAC Name |
N-[2-methyl-1-(1H-pyrazol-4-yl)propyl]pyridin-2-amine |
InChI |
InChI=1S/C12H16N4/c1-9(2)12(10-7-14-15-8-10)16-11-5-3-4-6-13-11/h3-9,12H,1-2H3,(H,13,16)(H,14,15) |
InChI Key |
OGVRHUUDQAAUNF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C1=CNN=C1)NC2=CC=CC=N2 |
Origin of Product |
United States |
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